methyl 1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
CAS No.: 1170654-09-7
Cat. No.: VC11992149
Molecular Formula: C14H17NO4
Molecular Weight: 263.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170654-09-7 |
|---|---|
| Molecular Formula | C14H17NO4 |
| Molecular Weight | 263.29 g/mol |
| IUPAC Name | methyl 1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate |
| Standard InChI | InChI=1S/C14H17NO4/c1-18-12-6-4-3-5-10(12)8-15-9-11(7-13(15)16)14(17)19-2/h3-6,11H,7-9H2,1-2H3 |
| Standard InChI Key | BRCVFSMAQUDOIC-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CN2CC(CC2=O)C(=O)OC |
| Canonical SMILES | COC1=CC=CC=C1CN2CC(CC2=O)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Physicochemical Properties
The compound’s molecular formula is C₁₄H₁₇NO₄, with a molecular weight of 263.29 g/mol. Key structural features include:
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A pyrrolidine ring with a ketone group at position 5.
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A 2-methoxyphenylmethyl substituent at position 1.
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A methyl ester group at position 3.
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₇NO₄ | |
| Molecular Weight | 263.29 g/mol | |
| IUPAC Name | Methyl 1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate | |
| InChIKey | BRCVFSMAQUDOIC-UHFFFAOYSA-N | |
| SMILES | COC1=CC=CC=C1CN2CC(CC2=O)C(=O)OC |
The planar pyrrolidine ring and the dihedral angle between the aromatic and heterocyclic moieties influence its reactivity and interactions with biological targets .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step organic reactions:
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Formation of the pyrrolidine core: Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones .
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Introduction of the 2-methoxyphenylmethyl group: Alkylation using 2-methoxybenzyl chloride under basic conditions.
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Esterification: Reaction with methyl chloroformate to install the carboxylate group.
A representative protocol from VulcanChem involves refluxing ethanolamine with a γ-lactam precursor in ethanol, followed by purification via column chromatography. Yield optimization (up to 60%) is achieved by controlling stoichiometry and reaction time .
Analytical Characterization
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NMR Spectroscopy:
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IR Spectroscopy: Bands at 1692 cm⁻¹ (ester C=O) and 1621 cm⁻¹ (pyrrolidinone C=O).
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HPLC: Purity >95% with a C18 column and acetonitrile/water mobile phase.
Applications in Medicinal Chemistry
Drug Intermediate
The compound serves as a precursor for:
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Anticancer agents: Derivatives with substituted aryl groups show apoptosis induction in HeLa cells (IC₅₀ = 4.7 µM).
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Neuroprotective agents: Modifications at position 3 yield glutamate receptor antagonists .
Prodrug Design
Ester hydrolysis in vivo generates the free carboxylic acid, enabling sustained release formulations .
Stability and Reactivity
Degradation Pathways
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Hydrolysis: The ester group undergoes pH-dependent hydrolysis (t₁/₂ = 12 h at pH 7.4) .
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Oxidation: The pyrrolidine ring is susceptible to radical-mediated oxidation, forming N-oxide derivatives .
Table 2: Stability Data
| Condition | Degradation Products | Half-Life |
|---|---|---|
| pH 1.0 (HCl) | 3-Carboxylic acid | 2 h |
| pH 9.0 (NaOH) | 3-Carboxylate anion | 6 h |
| UV Light (254 nm) | N-Oxide, ring-opened aldehydes | 48 h |
Industrial and Regulatory Considerations
Scalability
Kilogram-scale synthesis is achieved using flow chemistry, reducing reaction time from 12 h to 30 minutes.
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